AAT-008

Description

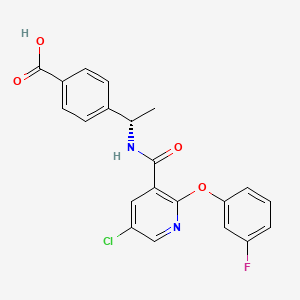

Structure

3D Structure

Properties

IUPAC Name |

4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O4/c1-12(13-5-7-14(8-6-13)21(27)28)25-19(26)18-9-15(22)11-24-20(18)29-17-4-2-3-16(23)10-17/h2-12H,1H3,(H,25,26)(H,27,28)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXDPPYCCKCVCW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AAT-008: A Technical Guide to its Mechanism of Action as a Selective EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of AAT-008, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). AAT-008 is under investigation for its potential therapeutic applications in oncology and inflammatory disorders. This guide details its interaction with the EP4 signaling pathway, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the methodologies cited.

Core Mechanism of Action: Selective EP4 Receptor Blockade

AAT-008 functions as a competitive antagonist at the EP4 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway of the EP4 receptor involves its coupling to the Gs alpha subunit (Gαs), which upon activation by its endogenous ligand PGE2, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP, in turn, activates Protein Kinase A (PKA) and other downstream effectors, leading to a variety of cellular responses. In pathological contexts, such as cancer and inflammation, the PGE2-EP4 signaling axis is often dysregulated, promoting tumor growth, immunosuppression, and pain.

AAT-008 selectively binds to the EP4 receptor, preventing PGE2 from binding and thereby inhibiting the downstream signaling cascade. This blockade of PGE2-mediated signaling is the fundamental mechanism through which AAT-008 exerts its therapeutic effects.

EP4 Receptor Signaling Pathways

The signaling network downstream of the EP4 receptor is multifaceted. While the canonical pathway proceeds through Gαs and cAMP, evidence also suggests coupling to Gαi and β-arrestin, leading to the activation of alternative signaling cascades. The following diagram illustrates these known pathways and the inhibitory action of AAT-008.

AAT-008: A Technical Overview of a Novel EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAT-008 is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive technical overview of AAT-008, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols. The antagonism of the EP4 receptor by AAT-008 presents a promising therapeutic strategy in oncology and inflammatory conditions by modulating the tumor microenvironment and immune responses.

Introduction to AAT-008 and the EP4 Receptor

Prostaglandin E2 is a principal mediator of inflammation and plays a significant role in cancer progression.[1][2] It exerts its diverse biological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3] The EP4 receptor, in particular, has been identified as a key player in promoting tumor growth, metastasis, and immunosuppression.[1][2]

AAT-008 is a novel, orally bioavailable small molecule designed to selectively inhibit the EP4 receptor. Its high affinity and selectivity for the EP4 receptor make it a valuable tool for investigating the role of this receptor in various pathological processes and a potential therapeutic agent. Preclinical studies have demonstrated its efficacy in delaying tumor growth, particularly when used in combination with radiotherapy, by enhancing anti-tumor immune responses.

Mechanism of Action

AAT-008 functions as a competitive antagonist at the EP4 receptor, blocking the binding of its natural ligand, PGE2. The binding of PGE2 to the EP4 receptor primarily activates a Gs-alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can promote cell proliferation, survival, and immunosuppression.

By blocking this interaction, AAT-008 prevents the downstream signaling events mediated by the EP4 receptor. A key consequence of this blockade is the modulation of the tumor microenvironment. Specifically, AAT-008 has been shown to decrease the population of regulatory T cells (Tregs), which are immunosuppressive, and increase the proportion of effector T cells (Teff), which are crucial for anti-tumor immunity. This shift in the balance of immune cells within the tumor microenvironment is believed to be a primary driver of its anti-cancer activity, especially in combination with therapies like radiation that release tumor antigens.

Signaling Pathway Diagram

Caption: EP4 receptor signaling pathway and the inhibitory action of AAT-008.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for AAT-008 in preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Value | Reference |

| Ki (EP4 Receptor) | Human | 0.97 nM | |

| Rat | 6.1 nM |

Table 2: In Vivo Efficacy in CT26WT Colon Cancer Mouse Model (Combination with Radiotherapy)

| Treatment Group | Dosing Schedule | Mean Tumor Doubling Time (days) | P-value vs. RT alone | Reference |

| Vehicle | - | 5.9 | - | |

| AAT-008 (30 mg/kg) | Once daily | 6.9 | - | |

| Radiotherapy (9 Gy) | Single dose | 8.8 | - | |

| AAT-008 (30 mg/kg) + RT | Once daily | 18.2 | <0.05 | |

| Vehicle + RT | - | 6.1 | - | |

| AAT-008 (3 mg/kg) + RT | Twice daily | 7.7 | - | |

| AAT-008 (10 mg/kg) + RT | Twice daily | 16.5 | <0.05 | |

| AAT-008 (30 mg/kg) + RT | Twice daily | 21.1 | <0.05 |

Table 3: In Vivo Pharmacodynamic Effects on Tumor-Infiltrating Lymphocytes

| Treatment Group | Mean Proportion of Teff (CD45+CD8+CD69+) in Tumor | P-value vs. 0 mg + RT | Mean Proportion of Treg in Tumor | P-value vs. 0 mg + RT | Teff/Treg Ratio | P-value vs. 0 mg + RT | Reference |

| 0 mg + RT | 31% | - | 4.0% | - | 10 | - | |

| 10 mg AAT-008 + RT | 43% | Not Stated | Not Stated | Not Stated | Not Stated | Not Stated | |

| 30 mg AAT-008 + RT | Not Stated | Not Stated | 1.5% | 0.04 | 22 | 0.04 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize AAT-008.

Radioligand Binding Assay for EP4 Receptor Affinity

This assay determines the binding affinity (Ki) of AAT-008 for the EP4 receptor.

Objective: To quantify the affinity of AAT-008 for the human and rat EP4 receptors.

Materials:

-

Membrane preparations from cells expressing recombinant human or rat EP4 receptor.

-

[3H]-PGE2 (radioligand).

-

AAT-008 (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of AAT-008 in assay buffer.

-

In a 96-well plate, combine the membrane preparation, [3H]-PGE2 at a fixed concentration (typically at or below its Kd), and varying concentrations of AAT-008 or vehicle.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled PGE2.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of AAT-008 (the concentration that inhibits 50% of the specific binding of [3H]-PGE2).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining EP4 receptor binding affinity of AAT-008.

In Vivo Tumor Growth Delay Study

This protocol describes the in vivo evaluation of AAT-008's anti-tumor efficacy in a syngeneic mouse model.

Objective: To assess the effect of AAT-008, alone and in combination with radiotherapy, on the growth of colon tumors in mice.

Materials:

-

Balb/c mice.

-

CT26WT colon cancer cells.

-

AAT-008.

-

Vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Calipers for tumor measurement.

-

X-ray irradiator.

Protocol:

-

Inject CT26WT cells subcutaneously into the flank of Balb/c mice.

-

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle, AAT-008 alone, radiotherapy alone, AAT-008 + radiotherapy).

-

Administer AAT-008 orally at the specified doses and schedule (e.g., once or twice daily).

-

For the radiotherapy groups, deliver a single dose of radiation (e.g., 9 Gy) to the tumor on a specified day of the study.

-

Measure tumor dimensions with calipers every other day and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

-

Monitor animal body weight and general health throughout the study.

-

Continue treatment and monitoring until tumors reach a predetermined endpoint size or for a specified duration.

-

Calculate the tumor doubling time for each group to assess treatment efficacy.

Experimental Workflow: In Vivo Tumor Growth Study

Caption: Workflow for the in vivo evaluation of AAT-008 in a mouse cancer model.

Conclusion

AAT-008 is a potent and selective EP4 receptor antagonist with promising preclinical anti-tumor activity, particularly in combination with radiotherapy. Its mechanism of action, which involves the modulation of the immune landscape within the tumor microenvironment, highlights the therapeutic potential of targeting the PGE2-EP4 signaling axis in cancer. The data and protocols presented in this technical guide provide a solid foundation for further research and development of AAT-008 and other EP4 receptor antagonists.

References

AAT-008: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAT-008 is a potent, selective, and orally active antagonist of the Prostaglandin (B15479496) E2 (PGE2) E-type prostanoid receptor 4 (EP4). By targeting the EP4 receptor, AAT-008 disrupts the immunosuppressive tumor microenvironment and shows promise as a therapeutic agent, particularly in combination with radiotherapy. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of AAT-008, supported by quantitative data and detailed experimental methodologies.

Core Biological Target: Prostaglandin E2 Receptor 4 (EP4)

The primary biological target of AAT-008 is the EP4 receptor, a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2).[1] PGE2 is a lipid signaling molecule that plays a significant role in various physiological and pathological processes, including inflammation, pain, and cancer.[2] In the context of oncology, elevated PGE2 levels in the tumor microenvironment are associated with tumor growth, metastasis, and immune evasion.[2]

AAT-008 acts as a competitive antagonist at the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting its downstream signaling cascades.[3] This antagonism is highly selective for the EP4 receptor subtype, minimizing off-target effects.[1]

Signaling Pathways Modulated by AAT-008

The canonical signaling pathway initiated by PGE2 binding to the EP4 receptor involves the activation of adenylyl cyclase through a Gs alpha subunit (Gαs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and other downstream effectors that promote cell survival and proliferation and suppress anti-tumor immune responses.

By blocking the EP4 receptor, AAT-008 effectively inhibits this Gs-cAMP signaling pathway. The primary consequence of this inhibition within the tumor microenvironment is the reversal of PGE2-mediated immunosuppression. Specifically, AAT-008 has been shown to:

-

Enhance Anti-Tumor Immune Responses: AAT-008 promotes the activity of the immune system against cancer cells.

-

Stimulate Dendritic Cells (DCs): By blocking EP4 signaling, AAT-008 can enhance the function of dendritic cells, which are crucial for initiating an anti-tumor immune response.

-

Increase Effector T Cell (Teff) Infiltration: AAT-008 treatment leads to an increased number of CD8+ effector T cells within the tumor.

-

Reduce Regulatory T Cell (Treg) Population: The compound decreases the proportion of immunosuppressive regulatory T cells in the tumor microenvironment.

This shift in the balance from an immunosuppressive to an immunostimulatory environment is a key mechanism behind the anti-cancer effects of AAT-008, particularly its ability to sensitize tumors to radiotherapy.

PGE2-EP4 Signaling Pathway and Inhibition by AAT-008.

Quantitative Data Summary

The following tables summarize the key quantitative data for AAT-008 from in vitro and in vivo studies.

Table 1: In Vitro Activity of AAT-008

| Parameter | Species | Value | Cell Line/System | Reference |

| Ki | Human | 0.97 nM | Recombinant EP4 | |

| Rat | 6.1 nM | Recombinant EP4 | ||

| IC50 | Human | 16.3 nM | HEK293 (cAMP inhibition) | |

| Human | 2.4 nM | HEK293 ([3H]PGE2 displacement) |

Table 2: In Vivo Efficacy of AAT-008 in a Murine Colon Cancer Model (CT26WT)

| Treatment Group | Tumor Doubling Time (days) |

| Unirradiated | |

| Vehicle | 4.0 |

| AAT-008 (3 mg/kg/day) | 4.4 |

| AAT-008 (10 mg/kg/day) | 4.6 |

| AAT-008 (30 mg/kg/day) | 5.5 |

| Irradiated (9 Gy) | |

| Vehicle + RT | 6.1 |

| AAT-008 (3 mg/kg/day) + RT | 7.7 |

| AAT-008 (10 mg/kg/day) + RT | 16.5 |

| AAT-008 (30 mg/kg/day) + RT | 21.1 |

Table 3: Immunomodulatory Effects of AAT-008 in the Tumor Microenvironment

| Treatment Group | Mean Teff Proportion (%) | Mean Treg Proportion (%) | Teff/Treg Ratio |

| Vehicle + RT | 31 | 4.0 | 10 |

| AAT-008 (10 mg/kg) + RT | 43 | - | - |

| AAT-008 (30 mg/kg) + RT | - | 1.5 | 22 |

Detailed Experimental Protocols

In Vitro EP4 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of AAT-008 for the EP4 receptor.

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human EP4 receptor.

-

Assay Buffer: A suitable binding buffer is used, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Reaction Mixture: The assay is performed in a 96-well plate with a final volume of 200 µL containing:

-

Cell membranes (typically 10-20 µg of protein).

-

[3H]-PGE2 (radioligand) at a concentration near its Kd (e.g., 1-5 nM).

-

Varying concentrations of AAT-008 or a reference compound.

-

-

Incubation: The plate is incubated for 60-120 minutes at room temperature with gentle agitation.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PGE2) from the total binding. The IC50 value (the concentration of AAT-008 that inhibits 50% of the specific binding of [3H]-PGE2) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro cAMP Functional Assay

This protocol outlines a method to assess the functional antagonist activity of AAT-008 by measuring its ability to inhibit PGE2-induced cAMP production.

-

Cell Culture: HEK293 cells expressing the human EP4 receptor are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are pre-incubated with varying concentrations of AAT-008 or vehicle for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGE2 (typically at its EC80 concentration) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The concentration-response curves for AAT-008 are plotted, and the IC50 value, representing the concentration that causes 50% inhibition of the PGE2-induced cAMP response, is calculated using non-linear regression.

In Vivo Tumor Growth Delay Study

This protocol describes the in vivo evaluation of AAT-008's efficacy as a radiosensitizer in a murine colon cancer model.

-

Animal Model: Female Balb/c mice (6-8 weeks old) are used.

-

Tumor Cell Implantation: 5 x 10^5 CT26WT colon carcinoma cells are injected subcutaneously into the right hind limb of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³), and tumor volume is measured regularly (e.g., every other day) using calipers.

-

Treatment Groups: Mice are randomized into different treatment groups, including:

-

Vehicle control

-

AAT-008 alone (e.g., 3, 10, 30 mg/kg, administered orally once or twice daily)

-

Radiotherapy (RT) alone (e.g., a single dose of 9 Gy to the tumor-bearing limb)

-

Combination of AAT-008 and RT

-

-

Drug Administration: AAT-008 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage.

-

Radiotherapy: Tumors are locally irradiated using an X-ray source.

-

Efficacy Endpoint: The primary endpoint is tumor growth delay, often quantified as the time for tumors to reach a predetermined size (e.g., 1000 mm³). Tumor doubling time is also calculated.

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the different treatment arms.

Experimental Workflow for In Vivo Tumor Growth Delay Study.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol details the method for analyzing the immune cell populations within the tumor microenvironment following treatment.

-

Tumor Dissociation: At the end of the in vivo study, tumors are harvested and mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Cell Staining: The cells are stained with a cocktail of fluorescently-labeled antibodies targeting specific cell surface and intracellular markers.

-

For Effector T cells (Teff): Anti-CD45, Anti-CD8, Anti-CD69.

-

For Regulatory T cells (Treg): Anti-CD4, Anti-CD25, and intracellular staining for Anti-FoxP3 after fixation and permeabilization.

-

-

Flow Cytometry Acquisition: The stained cells are acquired on a flow cytometer.

-

Gating Strategy and Data Analysis: A sequential gating strategy is applied to identify the cell populations of interest. For example:

-

Gate on live, single cells based on forward and side scatter properties.

-

Gate on CD45+ hematopoietic cells.

-

From the CD45+ population, identify Teff as CD8+CD69+ and Treg as CD4+FoxP3+.

-

The percentage of each population within the total CD45+ cells is quantified.

-

Flow Cytometry Gating Strategy for Teff and Treg Identification.

Conclusion

AAT-008 is a highly selective and potent EP4 receptor antagonist with a clear mechanism of action centered on the disruption of the immunosuppressive PGE2-EP4-cAMP signaling axis. The preclinical data strongly support its potential as an immunomodulatory agent for cancer therapy, particularly in combination with radiotherapy. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of AAT-008 and other molecules targeting this critical pathway.

References

The Discovery and Synthesis of AAT-008: A Selective EP4 Receptor Antagonist for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AAT-008 is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of AAT-008. Initially identified through a high-throughput screening campaign and subsequent lead optimization, AAT-008 has demonstrated significant potential in oncological applications, particularly as a radiosensitizer in colon cancer models. This guide details the mechanism of action, key quantitative data, experimental protocols, and the synthetic route of AAT-008, offering a valuable resource for researchers in the field of cancer biology and drug development.

Introduction

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a crucial role in tumor progression and metastasis through its interaction with four receptor subtypes: EP1, EP2, EP3, and EP4.[1][2] The EP4 receptor, a G-protein-coupled receptor (GPCR), is often overexpressed in various cancers and its activation stimulates cyclic adenosine (B11128) monophosphate (cAMP) production, leading to downstream signaling that promotes tumor growth and suppresses anti-tumor immunity.[2] Selective blockade of the PGE2-EP4 signaling pathway represents a promising therapeutic strategy for cancer.

AAT-008 emerged from a drug discovery program aimed at identifying potent and selective EP4 receptor antagonists with favorable pharmacokinetic properties.[2] Developed by AskAt, Inc., AAT-008 has shown promise in preclinical studies, particularly in enhancing the efficacy of radiotherapy.[1] This technical guide provides an in-depth look at the discovery and synthesis of this clinical candidate.

Discovery of AAT-008

The discovery of AAT-008 began with a high-throughput screening (HTS) campaign that identified an acylsulfonamide derivative as a hit compound. Through structural modifications of this initial hit, a series of para-N-acylaminomethylbenzoic acids was developed. This optimization process focused on improving potency, selectivity, and pharmacokinetic properties, leading to the identification of AAT-008 as a clinical candidate with a significantly improved pharmacological profile compared to the first-generation EP4 antagonist, grapiprant.

Mechanism of Action

AAT-008 functions as a selective antagonist of the EP4 receptor. By binding to the EP4 receptor, it blocks the downstream signaling cascade initiated by PGE2. In the context of cancer, this inhibition is believed to counteract the immunosuppressive tumor microenvironment. The PGE2-EP4 signaling pathway is known to inhibit the recruitment and function of dendritic cells (DCs) and effector T cells (Teff) while promoting the activity of regulatory T cells (Tregs). By blocking this pathway, AAT-008 is hypothesized to enhance the anti-tumor immune response, making it a promising candidate for combination therapies, such as with radiotherapy.

Figure 1: Simplified signaling pathway of PGE2 via the EP4 receptor and the inhibitory action of AAT-008.

Synthesis of AAT-008

The chemical synthesis of AAT-008 involves a multi-step process starting from commercially available materials. While the full, detailed experimental protocol from the primary literature is not publicly available, the general synthetic scheme can be inferred from the discovery paper by Okumura et al. (2017). The synthesis culminates in the formation of the final benzoic acid derivative. A plausible synthetic workflow is outlined below.

Figure 2: A high-level logical workflow for the synthesis of AAT-008.

Quantitative Data

AAT-008 has been characterized by its high affinity and selectivity for the EP4 receptor. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Binding Affinity and Potency of AAT-008

| Target | Species | Assay | Value | Reference |

| EP4 Receptor | Human | Ki | 0.97 nM | |

| EP4 Receptor | Rat | Ki | 6.1 nM | |

| HT-29 (colon cancer cells) | Human | IC50 | 37 µM | |

| HCT-116 (colon cancer cells) | Human | Cytotoxicity | Moderately significant | |

| MDA-MB-231 (breast cancer cells) | Human | Cytotoxicity | Weak activity at 500µM |

Table 2: In Vivo Efficacy of AAT-008 in a Murine Colon Cancer Model (CT26WT)

| Treatment Group | Dose (mg/kg/day) | Administration | Outcome | Reference |

| AAT-008 alone | 3-30 | p.o. | Minimal tumor growth delay | |

| AAT-008 + Radiotherapy (9 Gy) | 3-30 | p.o. | Prolonged tumor doubling time | |

| AAT-008 + Radiotherapy (9 Gy) | 30 | p.o. (twice daily) | Supra-additive tumor growth delay |

Experimental Protocols

In Vivo Tumor Growth Delay Assay

The following protocol is a summary of the methods described by Manabe et al. (2023).

-

Cell Line and Animal Model: CT26WT mouse colon cancer cells are used. Balb/c mice are used as the animal model.

-

Tumor Implantation: CT26WT cells are subcutaneously injected into the hind legs of the mice.

-

Treatment Groups: Mice are randomized into groups including vehicle control, AAT-008 alone, radiotherapy alone, and AAT-008 in combination with radiotherapy.

-

AAT-008 Administration: AAT-008 is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg/day, either once or twice daily.

-

Radiotherapy: On day 3 post-treatment initiation, tumors in the radiotherapy groups are irradiated with a single dose of 9 Gy.

-

Tumor Measurement: Tumor size is measured every other day using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Data Analysis: Tumor growth delay is determined by comparing the time it takes for tumors in each group to reach a predetermined size.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

The following protocol is a summary of the methods described by Manabe et al. (2023).

-

Tumor Excision and Digestion: Tumors are excised from treated mice, minced, and digested with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies against cell surface markers to identify different lymphocyte populations. A typical panel might include antibodies against CD45, CD8, CD4, and CD69 to identify effector T cells (Teff).

-

Flow Cytometry Acquisition: Stained cells are acquired on a flow cytometer.

-

Data Analysis: The acquired data is analyzed using flow cytometry software to quantify the proportions of different immune cell populations within the tumor microenvironment.

Figure 3: A logical workflow of the in vivo experiments to evaluate the efficacy of AAT-008.

Conclusion

AAT-008 is a promising, orally active, and selective EP4 receptor antagonist with demonstrated preclinical efficacy, particularly in combination with radiotherapy for colon cancer. Its mechanism of action, involving the modulation of the tumor immune microenvironment, makes it an attractive candidate for further development in immuno-oncology. The data and protocols summarized in this technical guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of AAT-008 and the broader field of EP4 receptor antagonism in cancer therapy. Further investigation into its synthesis and evaluation in other cancer models is warranted.

References

AAT-008: A Comprehensive Technical Guide to a Potent and Selective EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAT-008 is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of AAT-008. It serves as an in-depth technical guide, summarizing key quantitative data, outlining detailed experimental methodologies for its characterization, and visualizing its mechanism of action through the EP4 signaling pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of EP4 receptor antagonism in areas such as inflammation, pain, and immuno-oncology.

Chemical Structure and Physicochemical Properties

AAT-008, with the chemical formula C21H16ClFN2O4, is chemically known as 4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid[1]. Its development stemmed from a series of para-N-acylaminomethylbenzoic acids, optimized for improved potency, physicochemical properties, and a pharmacokinetic profile suitable for once-daily dosing in humans[2][3].

| Property | Value | Reference |

| IUPAC Name | 4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid | [1] |

| CAS Number | 847727-81-5 | [1] |

| Molecular Formula | C21H16ClFN2O4 | |

| Molecular Weight | 414.81 g/mol | |

| Appearance | Crystalline solid | |

| SMILES Code | O=C(O)C1=CC=C(--INVALID-LINK--C)C=C1 | |

| Purity | ≥98% | |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.5 mg/ml |

Pharmacological Properties and Mechanism of Action

AAT-008 is a highly potent and selective antagonist of the EP4 receptor, a G-protein coupled receptor (GPCR) for the pro-inflammatory mediator prostaglandin E2 (PGE2). The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By competitively binding to the EP4 receptor, AAT-008 blocks this signaling cascade.

Binding Affinity and Selectivity

AAT-008 demonstrates high binding affinity for the human EP4 receptor and exhibits significant selectivity over other prostanoid receptor subtypes.

| Target | Assay Type | Value | Reference |

| Human EP4 Receptor | Ki | 0.97 nM | |

| Rat EP4 Receptor | Ki | 6.1 nM | |

| Human Recombinant EP4 | IC50 | 2.4 nM | |

| Human Recombinant EP2 | IC50 | 1,890 nM | |

| Human Recombinant EP1 | IC50 | >20,000 nM | |

| Human Recombinant EP3 | IC50 | >20,000 nM | |

| Human EP4 Functional Assay | IC50 | 16.3 nM | |

| PGE2-induced cAMP elevation (human EP4 transfectant) | pA2 | 8.97 |

Signaling Pathway

The primary signaling pathway inhibited by AAT-008 is the PGE2-EP4-cAMP pathway. Prostaglandin E2 (PGE2) binding to the EP4 receptor activates the associated Gs protein. The alpha subunit of the Gs protein (Gsα) then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. AAT-008 acts as a competitive antagonist at the EP4 receptor, preventing the initiation of this signaling cascade. There is also evidence suggesting that the EP4 receptor can couple to other pathways, such as those involving Gαi and PI3K.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity (Ki) of AAT-008 for the EP4 receptor.

Objective: To determine the IC50 and subsequently the Ki of AAT-008 for the EP4 receptor.

Materials:

-

Cell membranes expressing the human EP4 receptor.

-

Radiolabeled ligand for the EP4 receptor (e.g., [3H]-PGE2).

-

AAT-008.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well filter plates (e.g., glass fiber filters pre-soaked in polyethyleneimine).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the EP4 receptor-expressing cell membranes on ice and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

AAT-008 at various concentrations (serially diluted).

-

Radiolabeled ligand at a fixed concentration (typically at or below its Kd).

-

Cell membrane preparation.

-

For total binding, omit AAT-008.

-

For non-specific binding, add a high concentration of a known non-radiolabeled EP4 ligand.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of AAT-008 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to assess the functional antagonist activity of AAT-008 by measuring its ability to inhibit PGE2-induced cAMP production.

Objective: To determine the functional potency of AAT-008 in blocking EP4 receptor signaling.

Materials:

-

Cells expressing the human EP4 receptor (e.g., HEK293 or CHO cells).

-

AAT-008.

-

PGE2 (agonist).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA-based).

Procedure:

-

Cell Culture: Plate the EP4-expressing cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Wash the cells and pre-incubate with a PDE inhibitor in serum-free media for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

-

Antagonist Incubation: Add AAT-008 at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.

-

cAMP Measurement: Determine the intracellular cAMP concentration in each well using the cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of AAT-008 to determine the IC50 for the inhibition of PGE2-stimulated cAMP production.

In Vivo Tumor Growth Delay Study

This protocol outlines a representative in vivo study to evaluate the efficacy of AAT-008 in combination with radiotherapy in a murine colon cancer model.

Objective: To assess the anti-tumor effect of AAT-008 alone and in combination with radiotherapy.

Materials:

-

BALB/c mice.

-

CT26.WT murine colon carcinoma cells.

-

AAT-008.

-

Vehicle control (e.g., methylcellulose).

-

X-ray irradiator.

Procedure:

-

Tumor Implantation: Subcutaneously inject CT26.WT cells into the flank of BALB/c mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, AAT-008 alone, Radiotherapy alone, AAT-008 + Radiotherapy).

-

Treatment Administration:

-

Administer AAT-008 orally at desired doses (e.g., 3, 10, 30 mg/kg) daily or twice daily.

-

Administer the vehicle to the control groups.

-

On a specified day post-randomization, irradiate the tumors with a single dose of radiation (e.g., 9 Gy).

-

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth delay and other relevant statistical parameters.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol provides a general workflow for the analysis of effector T cells (Teff) and regulatory T cells (Treg) from tumor tissue.

Objective: To quantify the populations of Teff and Treg cells within the tumor microenvironment following treatment.

Materials:

-

Excised tumor tissue.

-

Digestion buffer (e.g., collagenase, DNase).

-

FACS buffer (e.g., PBS with BSA and sodium azide).

-

Red blood cell lysis buffer.

-

Fluorescently conjugated antibodies against mouse CD45, CD8, CD4, CD69, and Foxp3.

-

Fixation/Permeabilization buffer (for intracellular Foxp3 staining).

-

Flow cytometer.

Procedure:

-

Tumor Dissociation: Mince the tumor tissue and digest it into a single-cell suspension using a suitable digestion buffer.

-

Cell Filtration and Lysis: Pass the cell suspension through a cell strainer to remove debris. Lyse red blood cells if necessary.

-

Cell Counting and Staining: Count the viable cells. Stain the cells with a cocktail of antibodies for surface markers (CD45, CD8, CD4, CD69) in FACS buffer on ice.

-

Fixation and Permeabilization: For Treg analysis, fix and permeabilize the cells using a commercial kit.

-

Intracellular Staining: Stain for the intracellular marker Foxp3.

-

Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis:

-

Gate on live, single cells.

-

Gate on CD45+ hematopoietic cells.

-

From the CD45+ population, identify CD8+ T cells and CD4+ T cells.

-

Define effector T cells (Teff) as CD8+CD69+.

-

Define regulatory T cells (Treg) as CD4+Foxp3+.

-

Quantify the percentage and absolute number of these populations.

-

Therapeutic Potential and Applications

AAT-008's ability to selectively block the EP4 receptor makes it a promising therapeutic candidate for a variety of conditions. The EP4 receptor is implicated in inflammation, pain, and the suppression of anti-tumor immunity.

-

Inflammatory Pain: By blocking PGE2-mediated signaling, AAT-008 has the potential to alleviate both acute and chronic inflammatory pain.

-

Immuno-oncology: PGE2 in the tumor microenvironment can suppress the activity of anti-tumor immune cells. By antagonizing the EP4 receptor, AAT-008 can enhance the anti-tumor immune response. Studies have shown that AAT-008, particularly in combination with radiotherapy, can delay tumor growth and increase the proportion of intratumoral effector T cells. This suggests a role for AAT-008 as a radiosensitizer and an immunomodulatory agent in cancer therapy.

Conclusion

AAT-008 is a well-characterized, potent, and selective EP4 receptor antagonist with significant therapeutic potential. Its robust preclinical data, particularly in the context of immuno-oncology, highlight its promise as a novel agent for the treatment of cancer and inflammatory diseases. This technical guide provides a comprehensive summary of its properties and the methodologies used for its evaluation, serving as a valuable resource for the scientific and drug development communities.

References

AAT-008: A Preclinical In-Depth Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAT-008 is a novel, potent, and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2] Developed by AskAt Inc., this orally active small molecule has demonstrated significant potential in preclinical models of inflammation, pain, and oncology.[1][2] The therapeutic rationale for targeting the EP4 receptor stems from its role in mediating PGE2-induced biological events such as inflammation, pain signaling, and cancer progression.[1] Selective blockade of the PGE2-EP4 signaling pathway represents an attractive therapeutic strategy that may offer efficacy comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors but with an improved safety profile. This document provides a comprehensive overview of the publicly available preclinical data on the pharmacokinetics and pharmacodynamics of AAT-008.

Pharmacodynamics: The Study of Drug Effect

The pharmacodynamic profile of AAT-008 is characterized by its high affinity and selective antagonism of the EP4 receptor, leading to functional inhibition of the downstream signaling cascade and demonstrable efficacy in in vivo models.

In Vitro Activity

AAT-008 has been shown to be a potent antagonist of the human EP4 receptor. In vitro studies have quantified its binding affinity and functional inhibition of the PGE2-induced cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. The key in vitro pharmacodynamic parameters are summarized in the table below.

| Parameter | Species/System | Value (nM) | Reference |

| Ki | Human EP4 Receptor | 0.97 | |

| Ki | Rat EP4 Receptor | 6.1 | |

| IC50 (cAMP Inhibition) | HEK293 cells (human EP4) | 16.3 | |

| IC50 ([3H]PGE2 Displacement) | HEK293 cells (human EP4) | 2.4 |

EP4 Receptor Signaling Pathway

The EP4 receptor is a G-protein-coupled receptor (GPCR) that, upon binding its ligand PGE2, stimulates the production of intracellular cAMP via adenylyl cyclase. AAT-008 acts by competitively inhibiting this interaction.

In Vivo Efficacy

The in vivo pharmacodynamic effects of AAT-008 have been evaluated in established preclinical models of inflammatory pain and cancer.

Inflammatory Pain: In a rat model of carrageenan-induced mechanical hyperalgesia, a single oral dose of AAT-008 at 1 mg/kg was shown to significantly reduce inflammatory pain. This demonstrates the ability of AAT-008 to engage the EP4 target in vivo and produce a functional analgesic effect.

Oncology - Radiosensitization: AAT-008 has been investigated for its potential to enhance the efficacy of radiotherapy in a murine colon cancer model. The tables below summarize the tumor growth delay experiments in Balb/c mice bearing CT26WT colon tumors.

Tumor Growth Delay - Experiment 1 (Once Daily Dosing)

| Treatment Group | AAT-008 Dose (mg/kg/day) | Radiotherapy | Mean Tumor Doubling Time (days) |

| Vehicle | 0 | No | 5.9 |

| AAT-008 | 10 | No | 6.3 |

| AAT-008 | 30 | No | 6.9 |

| Vehicle + RT | 0 | 9 Gy | 8.8 |

| AAT-008 + RT | 10 | 9 Gy | 11.0 |

| AAT-008 + RT | 30 | 9 Gy | 18.2 |

Tumor Growth Delay - Experiment 2 (Twice Daily Dosing)

| Treatment Group | AAT-008 Dose (mg/kg/day) | Radiotherapy | Mean Tumor Doubling Time (days) |

| Vehicle | 0 | No | 4.0 |

| AAT-008 | 3 | No | 4.4 |

| AAT-008 | 10 | No | 4.6 |

| AAT-008 | 30 | No | 5.5 |

| Vehicle + RT | 0 | 9 Gy | 6.1 |

| AAT-008 + RT | 3 | 9 Gy | 7.7 |

| AAT-008 + RT | 10 | 9 Gy | 16.5 |

| AAT-008 + RT | 30 | 9 Gy | 21.1 |

In these studies, AAT-008 alone showed minimal to mild tumor growth delay. However, when combined with radiotherapy, particularly at higher doses and with twice-daily administration, AAT-008 demonstrated an additive to supra-additive effect on delaying tumor growth. This was accompanied by an increase in the proportion of intratumoral effector T cells (Teff) and an increased Teff/Treg (regulatory T cell) ratio, suggesting an immune-modulatory mechanism of action.

Pharmacokinetics: The Study of Drug Disposition

While published literature states that AAT-008 possesses a pharmacokinetic profile in animals that is predictive of a once-daily dosing regimen in humans, specific quantitative data from these preclinical studies are not publicly available. Parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability have not been disclosed in the reviewed publications.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the described protocols for the key experiments cited.

In Vitro cAMP Functional Assay

-

Cell Line: HEK-293 cells expressing the recombinant human EP4 receptor.

-

Method: A functional assay measuring the inhibition of PGE2-induced cAMP formation.

-

Procedure: Cells were stimulated with PGE2 in the presence of varying concentrations of AAT-008. The resulting intracellular cAMP levels were quantified to determine the IC50 value of AAT-008.

Tumor Growth Delay and Radiotherapy In Vivo Model

-

Animal Model: Balb/c mice.

-

Tumor Cell Line: CT26WT murine colon carcinoma cells (5x105 cells) were injected into the right hind legs of the mice.

-

Drug Administration: AAT-008 was dissolved in 0.5% methylcellulose (B11928114) and administered orally via gavage at doses of 3, 10, or 30 mg/kg/day. Dosing was performed either once or twice daily.

-

Radiotherapy: On day 3 post-tumor cell injection, tumors in the radiotherapy groups were locally irradiated with a single 9 Gy dose.

-

Endpoint: Tumor sizes were measured every other day to calculate tumor doubling times.

-

Workflow Diagram:

Carrageenan-Induced Hyperalgesia Model

While the specific protocol for the AAT-008 study is not detailed, a general methodology for this model is as follows:

-

Animal Model: Typically rats.

-

Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of a hind paw induces an acute inflammatory response.

-

Drug Administration: AAT-008 (1 mg/kg) was administered orally.

-

Endpoint: Mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold to a calibrated mechanical stimulus (e.g., von Frey filaments) at various time points after carrageenan injection.

Conclusion

AAT-008 is a potent and selective EP4 receptor antagonist with demonstrated in vitro activity and in vivo efficacy in preclinical models of inflammatory pain and cancer. Its ability to enhance the effects of radiotherapy by modulating the tumor immune microenvironment is a particularly promising finding. While the publicly available data strongly support its pharmacodynamic profile, a detailed quantitative understanding of its pharmacokinetics, including absorption, distribution, metabolism, and excretion, is limited as specific data have not been published. Further disclosure of these pharmacokinetic parameters and results from human clinical trials will be essential for a complete assessment of the therapeutic potential of AAT-008.

References

AAT-008 for Prostaglandin E2 Signaling Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AAT-008, a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document details the mechanism of action of AAT-008, its application in PGE2 signaling research, and comprehensive protocols for its evaluation.

Introduction to AAT-008 and PGE2-EP4 Signaling

Prostaglandin E2 is a principal mediator in a myriad of physiological and pathological processes, including inflammation, pain, and cancer.[1] It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has garnered significant interest as a therapeutic target due to its role in promoting tumor growth, metastasis, and immunosuppression.[1][2]

AAT-008 is a novel, orally active small molecule that functions as a selective antagonist of the EP4 receptor.[3] By blocking the binding of PGE2 to the EP4 receptor, AAT-008 effectively inhibits downstream signaling cascades, most notably the production of cyclic AMP (cAMP).[1] This targeted approach offers a promising strategy for investigating the role of EP4 signaling in various disease models and for the development of novel therapeutics.

Mechanism of Action

The binding of PGE2 to the EP4 receptor primarily activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase intracellular cAMP levels. AAT-008 competitively inhibits this interaction, thereby preventing the downstream signaling cascade.

Quantitative Data for AAT-008

The following tables summarize the key quantitative parameters for AAT-008 from in vitro assays.

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Human | 0.97 nM | Radioligand Binding Assay | |

| Ki | Rat | 6.1 nM | Radioligand Binding Assay |

| Parameter | Cell Line | Value | Assay Type | Reference |

| IC50 | HEK293 | 16.3 nM | PGE2-induced cAMP Functional Assay | |

| IC50 | HEK293 | 2.4 nM | [3H]-PGE2 Displacement Assay |

Experimental Protocols

Detailed methodologies for the characterization of AAT-008 are provided below. These protocols are based on established methods for evaluating EP4 receptor antagonists.

EP4 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of AAT-008 for the EP4 receptor.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand: [3H]-PGE2

-

Non-specific binding control: Unlabeled PGE2 (high concentration)

-

Test compound: AAT-008

-

Scintillation cocktail

-

Glass fiber filters

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hEP4 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation.

-

Add increasing concentrations of AAT-008.

-

Add a fixed concentration of [3H]-PGE2.

-

For non-specific binding wells, add a high concentration of unlabeled PGE2.

-

Incubate at room temperature for 1-2 hours.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of AAT-008 from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

PGE2-Induced cAMP Functional Assay

This assay measures the ability of AAT-008 to inhibit PGE2-induced cAMP production in cells. This can be performed using various detection methods such as ELISA or HTRF.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor

-

Cell culture medium

-

PGE2

-

Test compound: AAT-008

-

cAMP detection kit (ELISA or HTRF)

-

Lysis buffer (if required by the kit)

Protocol:

-

Cell Seeding:

-

Seed HEK293-hEP4 cells in a 96-well plate and culture overnight.

-

-

Compound Treatment:

-

Wash the cells with assay buffer.

-

Add serial dilutions of AAT-008 to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

PGE2 Stimulation:

-

Add a fixed concentration of PGE2 (e.g., EC80) to the wells (except for negative controls).

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells (if necessary).

-

Measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit (ELISA or HTRF).

-

-

Data Analysis:

-

Generate a dose-response curve for AAT-008's inhibition of PGE2-induced cAMP production.

-

Calculate the IC50 value.

-

References

- 1. daneshyari.com [daneshyari.com]

- 2. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer - Manabe - Translational Cancer Research [tcr.amegroups.org]

- 3. medchemexpress.com [medchemexpress.com]

AAT-008: A Technical Overview of a Novel EP4 Receptor Antagonist for the Treatment of Inflammation and Pain

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAT-008 is a potent, selective, and orally bioavailable antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a key mediator in the inflammatory cascade and plays a significant role in the sensitization of nociceptive pathways. By selectively targeting the EP4 receptor, AAT-008 offers a promising therapeutic approach for the management of both acute and chronic inflammatory pain, potentially avoiding the adverse effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. This technical guide provides a comprehensive overview of the preclinical data supporting the role of AAT-008 in inflammation and pain, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate further research and development.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain, synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. Its diverse physiological and pathological effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP4 receptor, coupled to the Gs protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling pathway is critically involved in processes such as vasodilation, increased vascular permeability, and the sensitization of sensory neurons to painful stimuli.[2][3]

Selective blockade of the EP4 receptor presents an attractive therapeutic strategy to mitigate inflammation and pain without interfering with the homeostatic functions of other prostanoid receptors.[1] AAT-008 has emerged as a promising clinical candidate, demonstrating significant improvements in pharmacological profiles compared to earlier EP4 antagonists. This document summarizes the key technical data and methodologies used to characterize the anti-inflammatory and analgesic properties of AAT-008.

Mechanism of Action: The PGE2-EP4 Signaling Pathway

AAT-008 exerts its pharmacological effects by competitively antagonizing the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2. In the context of inflammation and pain, this action is particularly relevant in nociceptive neurons of the dorsal root ganglion (DRG).

Upon tissue injury or inflammation, the localized production of PGE2 increases. PGE2 then binds to EP4 receptors on the peripheral terminals of nociceptive neurons. This binding activates the Gαs subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and sensitizes various ion channels, including transient receptor potential (TRP) channels and voltage-gated sodium channels. This sensitization lowers the activation threshold of the neuron, leading to a state of peripheral sensitization where stimuli that would normally be non-painful are perceived as painful (allodynia) and painful stimuli are perceived as more intense (hyperalgesia). AAT-008 blocks the initial binding of PGE2 to the EP4 receptor, thus preventing this entire cascade.

Quantitative Data

The following tables summarize the key quantitative data for AAT-008, demonstrating its potency, selectivity, and favorable pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of AAT-008

| Target | Species | Assay Type | Value | Reference |

| EP4 Receptor | Human | Binding Affinity (Ki) | 0.97 nM | |

| Rat | Binding Affinity (Ki) | 6.1 nM | ||

| Human | Functional Antagonism (IC50) | 575 nM (for lead compound 4a) | ||

| Selectivity | Human | EP1, EP2, EP3 Receptors | >1000-fold selectivity over EP4 |

Table 2: Pharmacokinetic Profile of AAT-008

| Species | Route | Dose (mg/kg) | Tmax (h) | T½ (h) | CL (mL/h/kg) | Vd (L/kg) | Oral Bioavailability (%) |

| Rat | IV | 1 | - | 4.59 | - | - | - |

| PO | - | 0.438 | - | - | - | 73.6 | |

| Dog | IV | 1 | - | 8.43 | - | - | - |

| PO | - | - | - | - | - | 80.6 | |

| Monkey | IV | 1 | - | 14.5 | - | - | - |

| PO | - | 8.00 | - | - | - | 73.3 |

Table 3: In Vivo Efficacy of AAT-008 in Rat Models of Inflammatory Pain

| Model | Endpoint | AAT-008 Dose (mg/kg, PO) | Efficacy |

| Carrageenan-induced Mechanical Hyperalgesia | Reversal of hyperalgesia | 1 | Minimum Effective Dose (MED) |

| Complete Freund's Adjuvant (CFA)-induced Weight Bearing Deficit | Reversal of weight bearing deficit | 1 | Minimum Effective Dose (MED) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro cAMP Functional Assay for EP4 Receptor Antagonism

This protocol describes a cell-based assay to determine the antagonist activity of AAT-008 on the human EP4 receptor.

Objective: To measure the ability of AAT-008 to inhibit PGE2-induced cAMP production in cells expressing the human EP4 receptor.

Materials:

-

HEK-293 cells stably expressing the human EP4 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS).

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

-

PGE2 (agonist).

-

AAT-008 (test antagonist).

-

cAMP detection kit (e.g., HTRF-based or luminescence-based).

-

White, opaque 96- or 384-well microplates.

-

Plate reader compatible with the chosen detection technology.

Procedure:

-

Cell Culture and Plating: Culture HEK-293-hEP4 cells to ~80% confluency. Harvest the cells and resuspend them in assay buffer containing the PDE inhibitor. Dispense the cell suspension into the wells of the microplate.

-

Antagonist Incubation: Add serial dilutions of AAT-008 to the wells. Include wells with vehicle control. Incubate the plate for 15-30 minutes at room temperature to allow for antagonist binding.

-

Agonist Stimulation: Add PGE2 to all wells (except for the negative control) at a concentration that elicits approximately 80% of the maximal response (EC80), as predetermined in agonist dose-response experiments.

-

cAMP Production: Incubate the plate for 30 minutes at room temperature to allow for cAMP accumulation.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Generate a dose-response curve by plotting the inhibition of the PGE2 response against the concentration of AAT-008. Calculate the IC50 value from this curve.

Carrageenan-Induced Mechanical Hyperalgesia in Rats

This in vivo model assesses the ability of AAT-008 to reverse acute inflammatory pain.

Objective: To evaluate the analgesic efficacy of orally administered AAT-008 in a rat model of carrageenan-induced mechanical hyperalgesia.

Materials:

-

Male Sprague-Dawley rats (150-200 g).

-

Carrageenan solution (e.g., 1% w/v in sterile saline).

-

AAT-008 formulated for oral administration.

-

Vehicle control.

-

Electronic von Frey anesthesiometer or calibrated von Frey filaments.

-

Testing chambers with a wire mesh floor.

Procedure:

-

Acclimation: Acclimate the rats to the testing environment and procedure for several days prior to the experiment.

-

Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) for both hind paws using the von Frey apparatus.

-

Induction of Inflammation: Inject 100 µL of carrageenan solution into the plantar surface of one hind paw.

-

Drug Administration: At a specified time post-carrageenan injection (e.g., 2 hours), orally administer AAT-008 or vehicle to the rats.

-

Post-treatment Measurement: Measure the PWT of both hind paws at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

-

Data Analysis: Calculate the change in PWT from baseline for each animal and compare the AAT-008 treated groups to the vehicle-treated group.

Complete Freund's Adjuvant (CFA)-Induced Weight Bearing Deficit in Rats

This in vivo model is used to assess the efficacy of AAT-008 in a model of chronic inflammatory pain.

Objective: To determine the effect of orally administered AAT-008 on the weight-bearing deficit in a rat model of CFA-induced arthritis.

Materials:

-

Male Lewis or Sprague-Dawley rats (175-225 g).

-

Complete Freund's Adjuvant (CFA).

-

AAT-008 formulated for oral administration.

-

Vehicle control.

-

Incapacitance tester to measure weight distribution on each hind limb.

Procedure:

-

Acclimation: Acclimate the rats to the incapacitance tester for several days.

-

Baseline Measurement: Measure the baseline weight distribution on both hind limbs.

-

Induction of Arthritis: Inject 100 µL of CFA into the plantar surface or intra-articularly into the tibio-tarsal joint of one hind paw.

-

Development of Arthritis: Allow several days for the arthritis to develop, as evidenced by a significant shift in weight-bearing off the inflamed paw.

-

Drug Administration: Orally administer AAT-008 or vehicle daily for a specified duration.

-

Weight Bearing Measurement: Measure the weight distribution on both hind limbs at various time points during the treatment period.

-

Data Analysis: Calculate the difference in weight-bearing between the inflamed and non-inflamed paw for each animal. Compare the AAT-008 treated groups to the vehicle-treated group over time.

Conclusion

AAT-008 is a potent and selective EP4 receptor antagonist with a promising preclinical profile for the treatment of inflammation and pain. Its high oral bioavailability and efficacy in both acute and chronic models of inflammatory pain underscore its potential as a novel therapeutic agent. The detailed data and protocols presented in this guide provide a solid foundation for further investigation and development of AAT-008 and other selective EP4 receptor antagonists. By targeting a key pathway in the inflammatory and pain process, AAT-008 represents a significant advancement in the search for safer and more effective analgesics and anti-inflammatory drugs.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Acute inflammation reveals GABAA receptor‐mediated nociception in mouse dorsal root ganglion neurons via PGE 2 receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

AAT-008: A Novel EP4 Receptor Antagonist for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AAT-008 is a potent and selective, orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4. Preclinical evidence, primarily in a murine colon cancer model, demonstrates its potential as a cancer therapeutic, particularly as a radiosensitizer. By blocking the immunosuppressive effects of PGE2 within the tumor microenvironment, AAT-008 has been shown to enhance anti-tumor immune responses, leading to delayed tumor growth when combined with radiotherapy. This technical guide provides a comprehensive overview of AAT-008, including its mechanism of action, preclinical data, and the broader context of the PGE2-EP4 signaling pathway in oncology. While AAT-008 has received Investigational New Drug (IND) approval, information on active clinical trials is not yet publicly available.

Introduction: The Prostaglandin E2-EP4 Signaling Axis in Cancer

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a significant role in cancer progression.[1][2] Elevated levels of PGE2 are found in various tumor types and are associated with increased cell proliferation, migration, invasion, and metastasis.[1][2] PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a critical mediator of PGE2's pro-tumorigenic and immunosuppressive functions.[1]

Activation of the EP4 receptor by PGE2 triggers downstream signaling cascades, including the cyclic AMP-protein kinase A (cAMP-PKA), phosphoinositide 3-kinase-Akt (PI3K-Akt), and extracellular signal-regulated kinase (ERK) pathways. These pathways collectively promote cancer cell survival and proliferation. Furthermore, PGE2-EP4 signaling profoundly impacts the tumor microenvironment by suppressing the activity of anti-tumor immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), while promoting the function of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). This creates an immune-evasive environment that allows tumors to grow unchecked.

Given its central role in fostering a pro-tumorigenic and immunosuppressive milieu, the PGE2-EP4 signaling axis represents a compelling target for cancer therapy.

AAT-008: Preclinical Profile

Discovery and Selectivity

AAT-008 was developed as a novel, potent, and selective prostaglandin EP4 receptor antagonist. It emerged from a lead optimization program aimed at improving upon earlier EP4 antagonists.

Table 1: In Vitro Binding Affinity of AAT-008

| Target | Species | Binding Affinity (Ki) |

| EP4 Receptor | Human | 0.97 nM |

| EP4 Receptor | Rat | 6.1 nM |

| Data from MedchemExpress. |

AAT-008 demonstrates high selectivity for the EP4 receptor, with over 1,000-fold greater affinity for EP4 compared to other prostaglandin receptors.

Preclinical Efficacy in a Murine Colon Cancer Model

The primary preclinical evaluation of AAT-008 in an oncology setting was conducted in a syngeneic CT26WT colon cancer model in Balb/c mice.

When administered as a monotherapy, AAT-008 showed minimal tumor growth delay. However, when combined with radiotherapy (RT), a significant enhancement of the anti-tumor effect was observed.

Table 2: Tumor Growth Delay in CT26WT Colon Cancer Model (Second Experiment)

| Treatment Group | Mean Tumor Doubling Time (days) |

| Vehicle (Unirradiated) | 4.0 |

| 3 mg/kg AAT-008 (Unirradiated) | 4.4 |

| 10 mg/kg AAT-008 (Unirradiated) | 4.6 |

| 30 mg/kg AAT-008 (Unirradiated) | 5.5 |

| Vehicle + RT (9 Gy) | 6.1 |

| 3 mg/kg AAT-008 + RT (9 Gy) | 7.7 |

| 10 mg/kg AAT-008 + RT (9 Gy) | 16.5 |

| 30 mg/kg AAT-008 + RT (9 Gy) | 21.1 |

| Data from Manabe Y, et al. Transl Cancer Res. 2023. |

The combination of 30 mg/kg/day of AAT-008 administered twice daily with radiotherapy demonstrated a supra-additive effect on tumor growth delay.

Flow cytometry analysis of the tumor microenvironment revealed that AAT-008 in combination with radiotherapy significantly altered the immune cell landscape.

Table 3: Immune Cell Populations in CT26WT Tumors

| Treatment Group | Mean Teff Proportion (%) | Mean Treg Proportion (%) | Teff/Treg Ratio |

| 0 mg + RT | 31 | 4.0 | 10 |

| 10 mg + RT | 43 | N/A | N/A |

| 30 mg + RT | N/A | 1.5 | 22 |

| Teff: Effector T-cells; Treg: Regulatory T-cells. Data from Manabe Y, et al. Transl Cancer Res. 2023. |

The combination of AAT-008 and radiotherapy led to an increase in the proportion of effector T-cells (Teff) and a decrease in the proportion of regulatory T-cells (Treg), resulting in a more favorable Teff/Treg ratio for an anti-tumor immune response.

Rationale for Broader Application in Oncology

While the in vivo efficacy data for AAT-008 is currently limited to a colon cancer model, the central role of the PGE2-EP4 signaling pathway in a wide range of malignancies suggests its potential applicability in other cancers. The EP4 receptor is commonly upregulated in breast, prostate, lung, and ovarian cancers, where it promotes proliferation, metastasis, and immune evasion. Therefore, targeting this pathway with AAT-008 could be a viable therapeutic strategy in these and other cancer types.

Experimental Protocols

The following protocols are based on the key preclinical study by Manabe et al. (2023).

In Vivo Tumor Growth Delay Assay

-

Animal Model: 7-week-old female Balb/c mice.

-

Tumor Cell Line: CT26WT murine colon carcinoma cells.

-

Tumor Implantation: 5 x 10^5 CT26WT cells were injected into the right hind legs of the mice.

-

Treatment Initiation: Treatment began when the mean tumor diameter reached approximately 10 mm.

-

AAT-008 Administration: AAT-008 was administered orally twice daily at doses of 3, 10, and 30 mg/kg/day.

-

Radiotherapy: Tumors were irradiated with a single dose of 9 Gy on day 3 of treatment.

-

Tumor Measurement: Tumor sizes were measured every other day.

-

Endpoint: Tumor doubling time was calculated for each treatment group.

References

- 1. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]

- 2. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of AAT-008: A Selective EP4 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for AAT-008, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's mechanism of action, pharmacological effects, and potential therapeutic applications.

AAT-008 has been investigated for its potential in oncology, particularly as a radiosensitizer, and in the management of inflammatory pain.[1][2] The preclinical studies summarized below highlight its biological activity and provide a foundation for its clinical development.

Pharmacological Profile

AAT-008 is an orally active antagonist of the EP4 receptor, a G-protein-coupled receptor that mediates the effects of PGE2.[1][3] PGE2 is known to promote tumor growth and metastasis, making its receptor a target for cancer therapy.[4]

The compound has demonstrated high affinity and potency for the EP4 receptor in various assays.

| Parameter | Species | Value | Reference |

| Kᵢ | Human (recombinant) | 0.97 nM | |

| Kᵢ | Rat (recombinant) | 6.1 nM | |

| IC₅₀ | HT-29 cells | 4.5 µM | |

| IC₅₀ | HCT-116 cells | Moderately significant activity | |

| IC₅₀ | MDA-MB-231 cells | Weak activity at 500 µM |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

-

Animal Model: Balb/c mice bearing CT26WT colon tumors.

-

Drug Administration: AAT-008 was administered orally at doses of 3, 10, and 30 mg/kg/day, either once or twice daily for up to 19 days.

-

Radiotherapy: On day 3 of the study, tumors in the radiotherapy group were irradiated with a single 9 Gy dose.

-

Tumor Measurement: Tumor sizes were measured every other day to assess growth delay.

-

Objective: To investigate the mechanism of action of AAT-008, particularly its effects on the tumor microenvironment.

-

Procedure: Tumors from treated and control mice were excised and processed to isolate immune cells. Flow cytometry was used to quantify the populations of effector T cells (Teff) and regulatory T cells (Treg).

-

AAT-008 Administration for FCM: In the first series, AAT-008 (10 mg/kg/day) was administered from day 0 to 18 with radiotherapy on day 3. In the second series, AAT-008 was administered at 30 mg/kg/day.

Signaling Pathway and Mechanism of Action

AAT-008 exerts its effects by blocking the PGE2-EP4 signaling pathway. This pathway is implicated in suppressing anti-tumor immune responses. By inhibiting this pathway, AAT-008 is hypothesized to enhance the immune response against cancer cells, particularly in combination with radiotherapy.

Caption: PGE2-EP4 Signaling Pathway and AAT-008 Inhibition.

In Vivo Efficacy

The combination of AAT-008 with radiotherapy has shown promising results in preclinical models.

-

Tumor Growth Delay: When administered alone, AAT-008 showed minimal tumor growth delay. However, when combined with radiotherapy, it led to a prolonged tumor doubling time. The combined effect appeared to be supra-additive at a dose of 30 mg/kg/day administered twice daily.

-